6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
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Overview
Description
6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride typically involves the reaction of 2-aminoethylamine with pyrimidine-4-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Starting Materials: 2-aminoethylamine and pyrimidine-4-ol.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Purification: The product is purified through recrystallization or other suitable methods to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The final product is purified, dried, and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Alter Gene Expression: Affect the expression of genes involved in metabolic and regulatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(aminomethyl)-4-pyrimidinol dihydrochloride
- 2-(aminomethyl)-6-methyl-4-pyrimidinol hydrochloride
- 2-(2-aminoethyl)pyrimidine-4,6-diol hydrochloride
Uniqueness
6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2641897-18-7 |
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Molecular Formula |
C6H11Cl2N3O |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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